Decanoic acid, 10-fluoro-, 2-fluoroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 10-fluoro-, 2-fluoroethyl ester is a chemical compound with the molecular formula C12H22F2O2. This compound is an ester derivative of decanoic acid, where both the decanoic acid and the esterifying alcohol are fluorinated. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 10-fluoro-, 2-fluoroethyl ester typically involves the esterification of 10-fluorodecanoic acid with 2-fluoroethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 10-fluoro-, 2-fluoroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 10-fluorodecanoic acid and 2-fluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 10-fluorodecanoic acid and 2-fluoroethanol.
Reduction: 10-fluorodecanol and 2-fluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Decanoic acid, 10-fluoro-, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of fluorinated compounds and their reactivity.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of decanoic acid, 10-fluoro-, 2-fluoroethyl ester depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The ester bond can be hydrolyzed by esterases, releasing the active components, 10-fluorodecanoic acid and 2-fluoroethanol, which can then exert their effects on molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid, ethyl ester: Similar in structure but lacks fluorine atoms, resulting in different chemical and physical properties.
10-Fluorodecanoic acid: The acid form of the compound, without esterification.
2-Fluoroethyl acetate: An ester of acetic acid with 2-fluoroethanol, differing in the length of the carbon chain and the position of the fluorine atoms.
Uniqueness
The presence of fluorine atoms in both the acid and alcohol components of decanoic acid, 10-fluoro-, 2-fluoroethyl ester imparts unique properties such as increased lipophilicity and altered reactivity. These properties make it distinct from non-fluorinated analogs and useful in specialized applications where fluorination is desired.
Properties
CAS No. |
591-74-2 |
---|---|
Molecular Formula |
C12H22F2O2 |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
2-fluoroethyl 10-fluorodecanoate |
InChI |
InChI=1S/C12H22F2O2/c13-9-7-5-3-1-2-4-6-8-12(15)16-11-10-14/h1-11H2 |
InChI Key |
ZUHZQTHCYZBUHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)OCCF)CCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.